Halenaquinol
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Overview
Description
Halenaquinol is a natural product found in Neopetrosia carbonaria with data available.
Scientific Research Applications
Inhibition of Cell Membrane Fusion : Halenaquinol sulfate, derived from the sponge Xestospongia sapra, has been shown to prevent cell membrane fusion events in echinoderm gametes, without affecting early embryonic development. This suggests its potential as a tool for analyzing the role of secretory events in cells (Ikegami et al., 1992).
Inhibition of Membrane Transport ATPases : this compound, isolated from the sponge Petrosia seriata, has been found to inhibit various ATPases, including Na+, K(+)-ATPases and Ca(2+)-ATPase, which are crucial for cellular processes. This inhibition is dose- and time-dependent, emphasizing its potential pharmacological significance (Gorshkova et al., 1999).
Inhibition of DNA Polymerases : this compound sulfate has been shown to inhibit eukaryotic DNA polymerases α, β, δ, and ε. This highlights its utility as a potential inhibitor and a tool for studying DNA polymerase binding sites (Shioda et al., 1994).
Inhibitor of Protein Tyrosine Kinases : Halenaquinone, a marine polyketide, inhibits oncogenic protein tyrosine kinases like pp60v-src and the human epidermal growth factor receptor. This property is significant for understanding and potentially treating diseases involving these kinases (Lee et al., 1992).
Interactions with Sulfhydryls on Enzymes : this compound interacts with sulfhydryl groups on rat brain Na(+), K(+)-ATPase, affecting various enzyme reactions and protein conformation. This interaction offers insights into enzyme dynamics and potential therapeutic applications (Gorshkova et al., 2001).
Inhibition of Osteoclastogenesis : Halenaquinone inhibits the differentiation of osteoclasts and affects signaling pathways involved in bone metabolism. This points to potential applications in bone diseases and disorders (Tsukamoto et al., 2014).
Synthesis and Chemical Studies : Research has also focused on the synthesis and structural analysis of this compound and its derivatives. These studies are important for understanding the chemical properties and potential applications of these compounds (Schwarzwalder & Vanderwal, 2017).
Properties
Molecular Formula |
C20H14O5 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(1S)-5,8-dihydroxy-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaene-12,17-dione |
InChI |
InChI=1S/C20H14O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8,21-22H,4-5H2,1H3/t20-/m0/s1 |
InChI Key |
WXLYRCGVTYXHMS-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O |
Canonical SMILES |
CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O |
Synonyms |
halenaquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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